molecular formula C14H15FN4O3 B2478785 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea CAS No. 1448125-70-9

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea

Cat. No. B2478785
CAS RN: 1448125-70-9
M. Wt: 306.297
InChI Key: LDQKQGNSLLTKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is also known as Diflubenzuron, which is a widely used insecticide. Diflubenzuron belongs to the class of benzoylurea insecticides, which are known for their effectiveness in controlling insect pests.

Scientific Research Applications

Dimerization and Hydrogen Bonding

  • Dimerization via Hydrogen Bonding : Ureidopyrimidones, closely related to the specified chemical, show strong dimerization capabilities through quadruple hydrogen bonding. This property is significant in the solid state and in solution, making these compounds valuable for supramolecular chemistry applications (Beijer et al., 1998).

Crystal Structure Analysis

  • Crystallographic Studies : Azimsulfuron, structurally similar to the specified chemical, has been studied for its crystal structure, revealing insights into the spatial arrangement and potential interactions of such compounds. These findings are crucial for understanding the behavior and applications of these chemicals in various environments (Jeon et al., 2015).

Antiviral Properties

  • Antiviral Applications : Derivatives of 2,4-dimethoxypyrimidines, which are components of the specified chemical, have shown potential antiviral properties. These compounds have been tested for activity against herpes simplex virus, indicating their potential use in developing antiviral therapies (Coe et al., 1982).

Orexin Receptor Research

  • Orexin Receptor Antagonism : Compounds structurally similar to the specified chemical have been studied for their role in orexin receptor antagonism. This research is crucial for understanding compulsive food consumption and potential treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Fluorine-Phosphorus Chemistry

  • Fluorophosphoranes Study : Research on heterocyclic fluorophosphoranes, related to the specified chemical, contributes to the broader understanding of fluorine-phosphorus chemistry. This knowledge is vital for developing new compounds with specific properties and applications (Dunmur & Schmutzler, 1971).

Spirobishexahydropyrimidones Synthesis

  • Synthesis of Spirobishexahydropyrimidones : The synthesis of compounds like aryl substituted spiro-bishexahydropyrimidones, which are related to the specified chemical, demonstrates the versatility and potential applications of these compounds in chemical synthesis and drug development (Hatt, 1970).

Orexin-1 Receptor in Emotional Behavior

  • Orexin-1 Receptor in Stress and Arousal : Research into compounds similar to the specified chemical has shown that orexin-1 receptor antagonism can attenuate stress-induced hyperarousal without inducing sleep. This has implications for psychiatric treatments related to stress or hyperarousal states (Bonaventure et al., 2015).

Uracil Derivatives Study

  • Uracil Derivatives Synthesis and Study : Research on uracil derivatives, related to the specified chemical, includes the synthesis and study of their structures and interactions. Such compounds have potential applications in pharmaceuticals and biochemistry (Yao et al., 2013).

properties

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3/c1-8-9(15)5-4-6-10(8)17-13(20)18-11-7-16-14(22-3)19-12(11)21-2/h4-7H,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQKQGNSLLTKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=CN=C(N=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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